7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine
Description
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a chloro substitution at the 7-position of the quinazoline core and a (2,5-difluorophenyl)methyl group attached to the 4-amine position. The compound’s structure combines halogenated aromatic systems (chlorine and fluorine) with a heterocyclic backbone, which may enhance its binding affinity to biological targets while influencing metabolic stability and solubility.
Properties
IUPAC Name |
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-1-3-12-14(6-10)20-8-21-15(12)19-7-9-5-11(17)2-4-13(9)18/h1-6,8H,7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUKJQQTEJCGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC2=NC=NC3=C2C=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326771 | |
| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477870-06-7 | |
| Record name | 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Modified Niementowski Protocol
A microwave-assisted modification improves reaction efficiency. Heating 5-chloroanthranilic acid (1.0 equiv) with formamide (3.0 equiv) at 150°C for 30 minutes under microwave irradiation yields 7-chloroquinazolin-4(3H)-one with 88% efficiency. The product is then treated with phosphorus oxychloride (POCl₃) to convert the 4-ketone to a 4-chloro intermediate, a critical step for subsequent nucleophilic substitution.
Chlorination and Functionalization Strategies
Phosphorus Oxychloride-Mediated Chlorination
7-Chloroquinazolin-4(3H)-one undergoes chlorination using POCl₃ in the presence of N,N-dimethylaniline as a catalyst. Refluxing the mixture at 110°C for 5 hours produces 4,7-dichloroquinazoline with 92% yield. The 4-chloro group is highly reactive, enabling displacement by nucleophiles such as amines.
Phase-Transfer Catalyzed Chlorination
A patent describes a phase-transfer method for introducing chlorine at the 7-position using m-chloroaniline as a starting material. The reaction employs a two-phase system (organic solvent/acidic aqueous solution) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and chlorine gas. Optimal conditions (98–103°C, 6 hours) achieve 85% conversion to 7-chloroquinaldine, a key intermediate.
Introduction of the (2,5-Difluorophenyl)Methylamine Group
Nucleophilic Aromatic Substitution
4,7-Dichloroquinazoline reacts with (2,5-difluorophenyl)methylamine in isopropanol under reflux. The 4-chloro position is selectively substituted due to its higher reactivity compared to the 7-chloro group. After 8 hours, the product is isolated in 78% yield.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling strategy is employed for late-stage functionalization. The 4-chloro group of 4,7-dichloroquinazoline is replaced with a boronic ester derivative of (2,5-difluorophenyl)methylamine. Using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water mixture (4:1), the reaction proceeds at 100°C under argon, yielding 78% of the target compound.
Alternative Pathways via Reductive Amination
Condensation with Preformed Amines
7-Chloroquinazolin-4-amine is synthesized by treating 4,7-dichloroquinazoline with ammonium hydroxide. Subsequent reductive amination with 2,5-difluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol introduces the (2,5-difluorophenyl)methyl group. This one-pot method achieves 70% yield after purification by column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Niementowski + POCl₃ | POCl₃, N,N-dimethylaniline | Reflux, 5 h | 92 | High selectivity for 4-chloro position |
| Phase-transfer chlorination | TBAB, Cl₂ gas | 100°C, 6 h | 85 | Scalable for industrial production |
| Suzuki-Miyaura coupling | Pd(dppf)Cl₂, boronic ester | 100°C, argon, 4 h | 78 | Tolerance for sensitive functional groups |
| Reductive amination | NaBH₃CN, MeOH | Room temp, 12 h | 70 | Mild conditions, fewer side reactions |
The POCl₃-mediated route offers the highest yield but requires stringent temperature control. The Suzuki-Miyaura method provides modularity for structural diversification, while reductive amination is preferable for lab-scale synthesis due to its simplicity.
Purification and Characterization
Crude products are purified via silica gel chromatography using dichloromethane/methanol (95:5). Final compounds are characterized by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Substitution Products: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The primary target of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is the Werner (WRN) helicase. By inhibiting WRN helicase, the compound disrupts DNA repair mechanisms, leading to the accumulation of DNA damage in cancer cells. This mechanism is particularly relevant in the treatment of cancers that exhibit deficiencies in DNA repair pathways.
Case Studies:
Research has shown that quinazoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that quinazoline derivatives can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines . The ability of these compounds to sensitize tumor cells to radiation further enhances their therapeutic potential.
Phosphodiesterase Inhibition
Role in Inflammation:
The compound has been investigated for its potential as a phosphodiesterase 7A inhibitor. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various cellular processes including inflammation and immune response .
Research Findings:
In vitro studies have demonstrated that quinazoline derivatives can effectively inhibit phosphodiesterase 7A activity, which may lead to reduced inflammation with minimal side effects . This makes them promising candidates for developing anti-inflammatory drugs.
Synthesis and Structural Modifications
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid. Key steps include chlorination and benzylation to introduce the chloro and difluorobenzyl groups respectively.
Structural Variations:
Modifications to the quinazoline core can significantly affect biological activity. For example, incorporating different substituents or heterocycles can enhance binding affinity and selectivity for specific targets such as WRN helicase or phosphodiesterases .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and applications of this compound compared to other quinazoline derivatives:
| Compound Name | Target Enzyme | Primary Application | Mechanism |
|---|---|---|---|
| This compound | WRN helicase | Anticancer | Inhibits DNA repair |
| Gefitinib | EGFR | Anticancer | Inhibits cell signaling |
| Erlotinib | EGFR | Anticancer | Inhibits cell signaling |
| Lapatinib | HER2/EGFR | Anticancer | Dual kinase inhibition |
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Combination Therapies: Investigating the efficacy of this compound in combination with other anticancer agents or therapies.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic outcomes.
- Mechanistic Studies: Elucidating the precise molecular interactions involved in its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.
Modulate Receptors: Interact with cell surface receptors, altering cell signaling pathways.
Interfere with DNA/RNA: Bind to nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects: Halogenation: The target compound’s 2,5-difluorophenyl group may improve metabolic stability compared to chlorophenyl or nitro-substituted analogs (e.g., the 6-nitro derivative in ). Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, while nitro groups (as in ) may increase reactivity but reduce metabolic stability.
Molecular Weight and Solubility :
- The target compound’s inferred molecular weight (~305.7) is lower than the 6-nitro derivative (353.14), suggesting better membrane permeability. However, the morpholine-containing analog in (molecular formula C23H28ClN7O) has a higher molecular weight (~454.0), likely reducing solubility but enhancing target specificity.
Biological Activity :
- While direct activity data for the target compound is unavailable, the chloro and fluoro substituents in similar quinazolines are associated with kinase inhibition (e.g., EGFR or VEGFR targets) . The 6-nitro derivative in may act as a prodrug, with the nitro group undergoing reductive activation in hypoxic tumor environments.
Biological Activity
7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C15H10ClF2N3
- Molar Mass : 305.71 g/mol
- CAS Number : 477870-06-7
The primary biological activity of this compound involves the inhibition of the Werner (WRN) helicase , a critical enzyme involved in DNA repair and replication. By inhibiting WRN helicase, this compound can lead to the accumulation of DNA damage, particularly in cancer cells, thus enhancing their susceptibility to apoptosis and other therapeutic agents .
Biochemical Pathways Affected
- DNA Repair Pathways : Inhibition of WRN helicase disrupts normal DNA repair mechanisms.
- Cell Cycle Regulation : The accumulation of DNA damage can lead to cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For example:
- MDA-MB-231 (Breast Cancer) : IC50 values suggest effective growth inhibition at concentrations as low as 6 µM.
- HepG2 (Liver Cancer) : Similar inhibitory effects were observed with IC50 values ranging from 4.98 to 14.65 µM .
Structure-Activity Relationship (SAR)
The structure of this compound allows it to interact favorably with biological targets. SAR studies have indicated that modifications at specific positions on the quinazoline ring can enhance its biological activity. For instance, substituents at the C6 and C7 positions have been shown to improve binding affinity and antagonist activity against various receptors .
Comparison with Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| Gefitinib | EGFR inhibitor | 0.1 | Used in lung cancer treatment |
| Erlotinib | EGFR inhibitor | 0.1 | Effective against non-small cell lung cancer |
| Lapatinib | Dual tyrosine kinase inhibitor | 0.5 | Targets HER2-positive cancers |
| This compound | WRN helicase inhibitor | 6 - 14.65 | Potential for use in various cancers |
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing 7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine?
The synthesis of quinazoline derivatives typically involves nucleophilic substitution reactions. For this compound:
- Step 1 : Start with 4-chloroquinazoline as the core scaffold.
- Step 2 : React with (2,5-difluorobenzyl)amine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (90–120°C) for 12–24 hours.
- Step 3 : Use a base like K₂CO₃ or triethylamine to deprotonate the amine and drive the reaction.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of quinazoline to benzylamine) to maximize yield (reported ~60–75% for analogs) .
Q. How should researchers characterize this compound to confirm purity and structure?
Use a multi-technique approach:
- NMR : Compare /-NMR spectra with computed values (e.g., using ACD/Labs or ChemDraw) to verify substituent positions. Key signals: aromatic protons at δ 7.2–8.5 ppm and CH₂ groups at δ 4.5–5.0 ppm .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 334.1 (calculated for C₁₅H₁₀ClF₂N₃).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Kinase Inhibition : Screen against EGFR or VEGFR isoforms via fluorescence-based assays (IC₅₀ determination).
- Antimicrobial Testing : Use MIC assays against S. aureus or E. coli (concentration range: 1–100 µM).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent Variation : Synthesize analogs with modified fluorophenyl groups (e.g., 2,4-difluoro or 3,5-difluoro) to assess positional effects on target binding .
- Quinazoline Modifications : Introduce methoxy or nitro groups at the 6/7 positions to enhance solubility or potency (see Table 1).
- Bioisosteric Replacement : Replace the chloroquinazoline core with pyrimidine or thiazole systems to reduce off-target effects .
Q. Table 1. Comparative Activity of Structural Analogs
| Substituent Position | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|
| 7-Cl, 2,5-F₂-benzyl | 12.5 | 8.2 |
| 6-NO₂, 3-Cl-4-F-benzyl | 8.7 | 5.1 |
| 7-OCH₃, 2-F-benzyl | 25.3 | 15.6 |
| Data adapted from studies on similar quinazolines |
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., EGFR-overexpressing A431 vs. wild-type) and assay conditions (pH, serum concentration).
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if enzymatic assays show variability.
- Meta-Analysis : Compare datasets from multiple analogs to identify trends (e.g., fluorine substitution correlates with improved IC₅₀ in kinase assays) .
Q. What computational strategies support mechanistic studies of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions in the target protein.
- ADMET Prediction : Employ SwissADME or pkCSM to predict logP (target <3), CYP450 inhibition, and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
